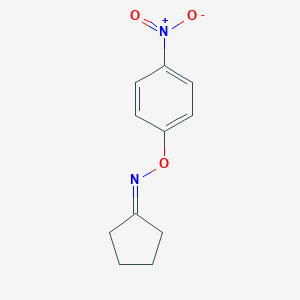
cyclopentanone O-{4-nitrophenyl}oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
cyclopentanone O-{4-nitrophenyl}oxime is an organic compound characterized by the presence of a nitrophenoxy group attached to a cyclopentanimine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanone O-{4-nitrophenyl}oxime typically involves the reaction of 4-nitrophenol with cyclopentanimine under specific conditions. One common method includes the use of a base such as potassium carbonate to deprotonate the 4-nitrophenol, followed by nucleophilic substitution with cyclopentanimine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
cyclopentanone O-{4-nitrophenyl}oxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Bases like potassium carbonate, solvents like DMF.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Nitroso or nitro derivatives.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
cyclopentanone O-{4-nitrophenyl}oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of cyclopentanone O-{4-nitrophenyl}oxime involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, exerting various effects.
類似化合物との比較
Similar Compounds
- N-(4-nitrophenoxy)cyclohexanimine
- N-(4-nitrophenoxy)cyclopentanone
- N-(4-nitrophenoxy)cyclopentanol
Uniqueness
cyclopentanone O-{4-nitrophenyl}oxime is unique due to its specific structural features, such as the presence of both a nitrophenoxy group and a cyclopentanimine moiety. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill.
特性
CAS番号 |
17436-76-9 |
|---|---|
分子式 |
C11H12N2O3 |
分子量 |
220.22g/mol |
IUPAC名 |
N-(4-nitrophenoxy)cyclopentanimine |
InChI |
InChI=1S/C11H12N2O3/c14-13(15)10-5-7-11(8-6-10)16-12-9-3-1-2-4-9/h5-8H,1-4H2 |
InChIキー |
YZWPFPDRPFAUIC-UHFFFAOYSA-N |
SMILES |
C1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])C1 |
正規SMILES |
C1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













